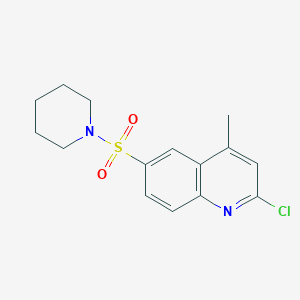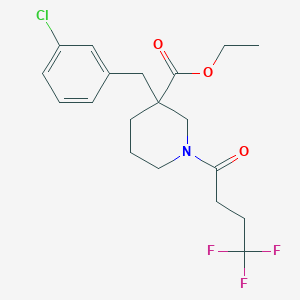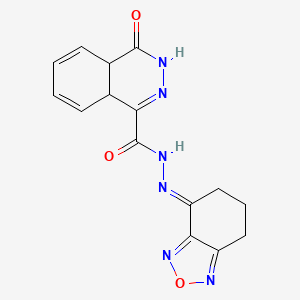
1-(2-chlorobenzyl)-N-(2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-N-(2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CCT251545 and belongs to the class of triazole-based compounds. It has been found to possess potent anti-cancer properties and has been extensively studied for its mechanism of action and biochemical effects.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-N-(2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in cell proliferation and survival. By inhibiting CK2, CCT251545 disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 1-(2-chlorobenzyl)-N-(2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. This compound has also been found to exhibit anti-inflammatory properties, suggesting its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(2-chlorobenzyl)-N-(2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of this compound to minimize its toxicity.
Future Directions
There are several future directions for the research on 1-(2-chlorobenzyl)-N-(2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to explore its potential use in the treatment of other diseases, such as inflammatory and infectious diseases. Further studies are also needed to determine the optimal dosage and administration of this compound to minimize its toxicity and maximize its therapeutic potential.
Conclusion:
1-(2-chlorobenzyl)-N-(2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment and other fields. Its potent anti-cancer properties, mechanism of action, and biochemical and physiological effects make it a valuable tool for scientific research. Further studies are needed to explore its full therapeutic potential and determine the optimal dosage and administration for its safe and effective use.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-N-(2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-phenylpropylamine with 2-chlorobenzyl bromide in the presence of a base. The resulting product is then subjected to a copper-catalyzed azide-alkyne cycloaddition reaction with 4-azidobutyric acid to yield the final compound.
Scientific Research Applications
1-(2-chlorobenzyl)-N-(2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit potent anti-cancer properties against a wide range of cancer cell lines, including breast, lung, and prostate cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-phenylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-14(15-7-3-2-4-8-15)11-21-19(25)18-13-24(23-22-18)12-16-9-5-6-10-17(16)20/h2-10,13-14H,11-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXDUUZVBQJXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=N1)CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-(2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,1,3-benzothiadiazol-5-ylmethyl)({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6084915.png)
![6-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6084923.png)
![5-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6084936.png)

![2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol](/img/structure/B6084942.png)
![2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol](/img/structure/B6084947.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[(1-methyl-4-piperidinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6084958.png)
![6-tert-butyl-2-{[(2-chloro-5-methylphenoxy)acetyl]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6084962.png)

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methyl-1H-imidazol-2-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6084984.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6085004.png)
![[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6085009.png)
![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6085015.png)